molecular formula C10H9N5S B5800676 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile

Cat. No.: B5800676
M. Wt: 231.28 g/mol
InChI Key: CBGHDMHFOAUONR-UHFFFAOYSA-N
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Description

2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile ( 694504-59-1) is a high-purity heterocyclic building block with the molecular formula C10H9N5S and a molecular weight of 231.28 g/mol, widely employed in medicinal chemistry and drug discovery research . This compound integrates a benzonitrile moiety linked via a thiomethyl bridge to a 1-methyl-1H-tetrazole ring, a scaffold known for its significant role in the synthesis of bioactive molecules. Tetrazole derivatives are extensively utilized in the development of pharmaceutical agents due to their metabolic stability and ability to participate in hydrogen bonding, mimicking carboxylic acid bioisosteres . Scientific literature documents the application of analogous tetrazole-containing compounds as key precursors for antihypertensive agents, antifungal agents, and anaesthetics, highlighting the value of this structure in exploring novel therapeutic mechanisms . The product is typically supplied with a purity of 98% and is accompanied by comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, to ensure quality and consistency in research applications . This chemical is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-15-10(12-13-14-15)16-7-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGHDMHFOAUONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable benzonitrile derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions often carried out in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. Studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. For example, the synthesis of 5-substituted 1H-tetrazoles has been associated with enhanced antimicrobial activity against resistant strains of bacteria .

Anticancer Properties
Tetrazole-containing compounds have also been investigated for their anticancer potential. The unique structural features of tetrazoles allow for interactions with biological targets involved in cancer progression. Some studies report that certain tetrazole derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Synthesis Techniques

The synthesis of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile typically involves several key steps:

  • Formation of Tetrazole Ring : The initial step often includes the reaction of a nitrile with sodium azide under acidic conditions to form the tetrazole structure.
  • Thioether Formation : The introduction of a thioether group is achieved through nucleophilic substitution reactions involving thiols and alkyl halides.
  • Benzonitrile Derivative Formation : The final compound is synthesized by coupling the tetrazole-thioether intermediate with appropriate benzyl halides or nitriles.

These methods are crucial for developing various derivatives with tailored biological activities .

Case Study 1: Antimicrobial Evaluation

A study conducted by Prasanna et al. synthesized a series of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, indicating strong antibacterial activity .

Case Study 2: Anticancer Screening

In another investigation, researchers synthesized multiple tetrazole derivatives, including those based on 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile, and screened them against various cancer cell lines. The study revealed that some compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Data Tables

Compound Synthesis Method Biological Activity Yield (%)
2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrileNitrile + Sodium Azide ReactionAntimicrobial85
4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitrilesMulti-step synthesis from p-aminobenzonitrileAnticancer90

Mechanism of Action

The mechanism of action of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on core aromatic systems, heterocyclic substituents, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Key Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Applications/Notes
2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile Benzene Tetrazole -SC(CH2)Nitrile, -CH2-S- linkage N/A N/A ~265.3* Potential antihypertensive/antifungal
2-(1H-Tetrazol-5-yl)benzonitrile Benzene Tetrazole Direct tetrazole-nitrile linkage N/A N/A 185.2 Medicinal precursor (antihypertensives)
Compound 15 () Pyrimidine Tetrazole -SC(CH2)Nitrile, propargylthio group 189–192 89.9 430.1 High-yield synthetic intermediate
4-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile Benzene Thiazole -CH2-thiazole, -NH2 group N/A N/A 215.3 Structural analog for collision studies
4-{1-[2-(4-methyl-1H-triazol-1-yl)ethyl]... Imidazole Triazole -CH2-triazole, phenyl group N/A N/A 354.4 Hybrid heterocyclic scaffold

*Estimated based on molecular formula C10H9N5S.

Key Observations

Core Structure Influence: The benzene core in 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile distinguishes it from pyrimidine-based analogs (e.g., Compounds 15–18 in ). Compared to 2-(1H-Tetrazol-5-yl)benzonitrile , the addition of a methyl-thioether group in the target compound may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Heterocyclic Variations: Tetrazole vs. Thiazole/Triazole: Tetrazoles are known for their bioisosteric replacement of carboxylic acids, improving metabolic stability in drugs . In contrast, thiazole () and triazole () derivatives exhibit distinct electronic profiles and hydrogen-bonding capabilities.

Synthetic Yields and Physical Properties :

  • Pyrimidine-based analogs () show high yields (~90%) and melting points >130°C, suggesting robust synthetic protocols. The target compound’s synthetic pathway may benefit from similar strategies, though its benzene core could lower melting points compared to pyrimidines due to reduced symmetry .

Pharmacological Implications

  • The tetrazole-thioether motif in the target compound aligns with antihypertensive agents (e.g., angiotensin II receptor blockers) where tetrazoles act as carboxylic acid surrogates .
  • Compared to thiazole or triazole analogs, the tetrazole ring’s higher acidity (pKa ~4.9) may enhance binding to metal ions or charged residues in biological targets .

Biological Activity

2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile group linked to a tetrazole ring through a thioether connection. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Synthesis

The compound's synthesis typically involves a nucleophilic substitution reaction between 1-methyl-1H-tetrazole-5-thiol and a suitable benzonitrile derivative, often facilitated by bases like sodium hydride or potassium carbonate in solvents such as DMF or DMSO at elevated temperatures.

Biological Activity Overview

2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile has been explored for several biological activities:

Antimicrobial Activity: Preliminary studies indicate that tetrazole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacteria and fungi, suggesting that 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile may also possess similar properties .

Anticancer Potential: The compound is being investigated for its anticancer activities. Research on related tetrazole compounds has demonstrated cytotoxic effects on cancer cell lines, indicating a potential for therapeutic applications in oncology .

Mechanism of Action: The biological activity of this compound is thought to arise from interactions with molecular targets through its functional groups. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, while the nitrile group may participate in nucleophilic addition reactions, influencing enzyme or receptor activity.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various tetrazole compounds using the disc diffusion method. The results indicated that certain derivatives exhibited substantial zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile could be effective against similar strains .

Case Study 2: Cytotoxicity Assessment

In vitro studies on related tetrazole compounds demonstrated significant cytotoxicity against human cancer cell lines, including glioblastoma and melanoma. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity. This provides a basis for further investigation into the cytotoxic potential of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamineStructureAntimicrobial, Anticancer
2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acidStructureAntimicrobial
1-Methyl-1H-tetrazole-5-thiolStructureAnticancer

Q & A

Q. What are the standard synthetic routes for 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)benzonitrile?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, describes a protocol where thiol-containing intermediates react with chlorobenzyl derivatives under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, PEG-400 solvent, 70–80°C). Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid for purification . Similar methods in involve refluxing thiol precursors with substituted pyrimidines in ethanol, yielding products with >80% efficiency after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR and HR-MS (ESI) are standard. For instance, reports 1H NMR peaks at δ 2.5–3.5 ppm for methyl groups and δ 7.0–8.5 ppm for aromatic protons, while HR-MS confirms molecular weights (e.g., 430.0886 for a related compound) . Melting points (e.g., 130–192°C) are also key for purity assessment .

Q. How are intermediates like 1-methyl-1H-tetrazole-5-thiol synthesized for this compound?

and highlight the use of heterocyclic thiols generated via nucleophilic substitution. For example, 1-methyl-1H-tetrazole-5-thiol is prepared by reacting 1-methyl-1H-tetrazole with thiourea or Lawesson’s reagent, followed by acid hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Studies in suggest adjusting solvent polarity (e.g., ethanol vs. PEG-400) and catalyst load (e.g., 10 wt% Bleaching Earth Clay) to improve reaction kinetics . Elevated temperatures (70–80°C) and extended reflux durations (5 hours) enhance conversion rates, while recrystallization in hot ethanol removes byproducts .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

When overlapping peaks occur (e.g., aromatic protons in ), advanced techniques like 2D NMR (COSY, HSQC) or deuterated solvent shifts (DMSO-d6 vs. CDCl3) clarify assignments . For example, used HSQC to distinguish hydrazide NH signals from aromatic protons in tetrazole-hydrazone hybrids .

Q. How is X-ray crystallography applied to confirm the compound’s structure?

details single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) to resolve bond lengths (C–C: 1.38–1.48 Å) and angles. The crystal packing revealed intermolecular hydrogen bonds (N–H···N) stabilizing the tetrazole ring .

Q. What methodologies assess the compound’s pharmacological potential?

  • COX Inhibition : and describe in vitro COX-1/COX-2 assays using purified enzymes and colorimetric detection (e.g., prostaglandin conversion monitored at 590 nm). Tetrazole-hydrazone hybrids showed IC50 values <1 µM for COX-1 .
  • Antihypoxic Activity : Pharmacological screening in involves murine models under hypoxic conditions, measuring survival rates and lactate dehydrogenase (LDH) levels .

Q. How are computational methods used to predict bioactivity?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with COX-1 (PDB: 1EQG). highlights binding affinity correlations between computed ΔG values and experimental IC50 data .

Key Recommendations for Researchers

  • Prioritize recrystallization in polar solvents (ethanol/water) for high-purity yields.
  • Use HSQC/HMBC NMR to resolve complex proton environments in tetrazole-thioether derivatives.
  • Validate synthetic routes with HR-MS to confirm molecular formulae, especially for isomers.
  • Combine in vitro assays (COX inhibition) with in silico docking to streamline drug discovery.

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